Cyanomethyl propyl methylphosphonate
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Overview
Description
Cyanomethyl propyl methylphosphonate is an organophosphorus compound with the chemical formula C6H12NO3P. It is characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanomethyl propyl methylphosphonate can be synthesized through various methods. One common approach involves the reaction of a phosphonate ester with a cyanomethylating agent. For instance, the reaction of trimethyl phosphite with cyanomethyl chloride under basic conditions can yield this compound. The reaction typically requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of microwave irradiation has been explored to accelerate the reaction and improve yields. This method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol .
Chemical Reactions Analysis
Types of Reactions: Cyanomethyl propyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Cyanomethyl propyl methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere, mimicking the behavior of phosphate groups in biological systems.
Medicine: Research is ongoing into its use as a potential drug candidate, particularly in antiviral and anticancer therapies.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyanomethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound with similar chemical properties.
Glyphosate: A widely used herbicide that also contains a phosphonate group.
Ethephon: A plant growth regulator with a phosphonate structure.
Uniqueness: Cyanomethyl propyl methylphosphonate is unique due to its cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
58263-96-0 |
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Molecular Formula |
C6H12NO3P |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
2-[methyl(propoxy)phosphoryl]oxyacetonitrile |
InChI |
InChI=1S/C6H12NO3P/c1-3-5-9-11(2,8)10-6-4-7/h3,5-6H2,1-2H3 |
InChI Key |
USHMWYKNVCCFKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C)OCC#N |
Origin of Product |
United States |
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